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Volasertib Activity Across Cancer Types

Cancer Type /
Model

Efficacy / Response Key Context & Biomarkers
Source /
Phase

Acute Myeloid
Leukemia (AML)

High: Improved response rates
and event-free survival when

combined with low-dose
cytarabine (LDAC) vs LDAC alone

[1] [2].

Most advanced clinical
results; granted FDA

Breakthrough Therapy
designation [3] [2].

Phase III
[1] [2]

Prostate Cancer Limited / Variable: Strong pre-

clinical anti-tumor activity but
minimal efficacy in clinical trials

[3].

Efficacy is limited by p53
status; cells without
functional p53 are less

sensitive [3].

Phase I

[3]

Non-Small Cell
Lung Cancer
(NSCLC)

Pre-clinically Active: Growth

inhibition and apoptosis observed
in vitro and in vivo [4] [5] [6].

Sensitivity is strongly

dependent on wild-type p53
status; p53 wild-type cells are

more sensitive [5].

Pre-

clinical /
Phase I

[5]

Breast Cancer Pre-clinically Active: Caused

rapid tumor shrinkage in patient-

Shows high efficacy

especially in aggressive,

Pre-

clinical [7]
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Cancer Type /
Model

Efficacy / Response Key Context & Biomarkers
Source /
Phase

derived xenograft (PDX) models,
including in models resistant to

CDK4/6 inhibitors [7].

CCND1-driven and RB-
positive models [7].

Hepatoblastoma Pre-clinically Active: Identified in

a screen as an agent with high
therapeutic index, sparing normal

hepatocytes [8].

PLK1 is overexpressed in

hepatoblastoma tissue
compared to normal liver [8].

Pre-

clinical [8]

Advanced Solid
Tumors (Various)

Modest / Limited: Low partial

response rates but some disease
stabilization in phase I/II trials [1]

[4] [2].

Investigated as both

monotherapy and in
combination with platinum

agents (cisplatin, carboplatin)
[9].

Phase I &

II [1] [9]

Mechanism of Action and Key Experimental Data

Understanding the experimental evidence will help in interpreting the data presented in the table.

Mechanism of Action

Volasertib is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1

(PLK1) [1] [2]. PLK1 is a serine/threonine kinase that functions as a master regulator of mitosis [2]. By

inhibiting PLK1, volasertib:

Disrupts mitotic spindle formation, leading to arrested cell division in the prometaphase (a state
known as "Polo arrest") [2].

Induces apoptosis (programmed cell death) in cancer cells following the mitotic arrest [2] [6].

Beyond its direct anti-mitotic effect, recent studies show that PLK1 inhibition also upregulates PD-L1

expression on cancer cells, suggesting potential for combination with immunotherapy [6].
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Detailed Experimental Protocols

The data in the summary table is supported by robust experimental models. Here are the methodologies from

key studies:

In Vitro Cell Viability and Mechanism (e.g., in NSCLC models) [5]

Cell Lines Used: Panel of NSCLC cell lines with differing p53 status (e.g., A549 with wild-type

p53, NCI-H1975 with mutant p53).
Treatment: Cells treated with a range of volasertib concentrations.

Viability Assay: Cell Counting Kit-8 (CCK-8) used to determine IC50 values after 72 hours of
exposure.

Cell Cycle & Apoptosis Analysis: Flow cytometry to assess mitotic arrest (via phospho-
Histone H3 staining) and apoptotic cell death (via Annexin V/propidium iodide staining).

Key Finding: p53 wild-type cells showed significantly lower IC50 values and higher levels of
apoptosis and senescence compared to p53 mutant/deficient cells.

In Vivo Efficacy (e.g., in Breast Cancer PDX models) [7]

Model Establishment: Patient-derived xenografts (PDXs) were generated from bone
metastasis biopsies of ER+ breast cancer patients.

Dosing: Volasertib was administered intraperitoneally at 20-30 mg/kg, multiple times per week.
Efficacy Endpoint: Tumor volume was measured regularly and compared to vehicle-treated

control groups.
Key Finding: Volasertib monotherapy caused rapid tumor shrinkage and complete responses

within 4 weeks in CCND1-amplified PDX models.

In Vivo Combination Therapy (e.g., in Hepatoblastoma models) [8]

Model: Subcutaneous xenograft models using hepatoblastoma cell lines.

Dosing: Volasertib (20 mg/kg, i.p., 3x/week) combined with the chemotherapeutic irinotecan.
Efficacy Endpoint: Tumor growth inhibition was significantly greater in the combination group

compared to either monotherapy.

Key Factor Influencing Efficacy: The p53 Connection

Research across multiple cancer types, particularly in NSCLC and prostate cancer, has identified the tumor

suppressor protein p53 as a critical factor influencing volasertib's effectiveness [3] [5].
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The following diagram illustrates the relationship between p53 status and volasertib sensitivity based on

these findings:

Volasertib

PLK1_Inhibition

Wild-Type p53 p53 Mutant/Loss

↑ Apoptosis & Senescence Mitotic Arrest

High Sensitivity to Volasertib Reduced Sensitivity to Volasertib

Click to download full resolution via product page

This mechanistic insight suggests that p53 status could serve as a predictive biomarker for patient

selection in future clinical trials involving volasertib [5].

Conclusion and Research Implications

In summary, the activity of volasertib is highly context-dependent:

Most Promising in AML: The strongest clinical evidence supports its use in AML, leading to its

advanced phase III development in this setting [1] [2].
Variable in Solid Tumors: While pre-clinical data is encouraging for several solid tumors (e.g.,

breast, lung, hepatoblastoma), clinical efficacy has been largely modest. The p53 status of the tumor
is a key determinant of response [3] [5].
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Future Directions: Its potential may be best realized through rational combination strategies, such

as with chemotherapy in hepatoblastoma [8], or with immunotherapy (PD-L1 inhibitors) as suggested
by novel nanoparticle delivery systems [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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